1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine
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Overview
Description
1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine is a synthetic compound that belongs to the class of fentanyl analogues. It is known for its potent opioid effects and is structurally related to other synthetic opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine typically involves the reaction of 1-benzylpiperidin-4-amine with bis(4-fluorophenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), halogenated analogues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and its potential as a tool for understanding opioid receptor mechanisms.
Medicine: Investigated for its analgesic properties and potential therapeutic applications in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, leading to the inhibition of neurotransmitter release and the modulation of pain signals. The molecular targets include mu-opioid receptors, which play a crucial role in mediating the compound’s analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Despropionyl 4-fluorobenzylfentanyl: Another fentanyl analogue with similar opioid effects.
4-Amino-1-benzylpiperidine: A related compound used in the synthesis of various pharmaceuticals.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine:
Uniqueness
1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine is unique due to its specific structural features, such as the presence of bis(4-fluorophenyl)methyl and piperidin-4-amine moieties.
Properties
Molecular Formula |
C25H26F2N2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-benzyl-N-[bis(4-fluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C25H26F2N2/c26-22-10-6-20(7-11-22)25(21-8-12-23(27)13-9-21)28-24-14-16-29(17-15-24)18-19-4-2-1-3-5-19/h1-13,24-25,28H,14-18H2 |
InChI Key |
RVQLZCSNWOLBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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